molecular formula C23H28FN3O4S B2895298 N-[4-(tert-butylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide CAS No. 887678-70-8

N-[4-(tert-butylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2895298
CAS No.: 887678-70-8
M. Wt: 461.55
InChI Key: DOEGJICLUBREAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(tert-Butylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide (hereafter referred to as the "target compound") is a pyrrolidine-3-carboxamide derivative with a molecular formula of C₂₃H₂₈FN₃O₄S and a molecular weight of 461.55 g/mol . Its structure features a 5-oxopyrrolidine core substituted with a 2-(4-fluorophenyl)ethyl group at position 1 and a 4-(tert-butylsulfamoyl)phenyl carboxamide moiety at position 3 (Figure 1). The tert-butylsulfamoyl group enhances metabolic stability, while the fluorophenyl ethyl chain may influence lipophilicity and target binding .

This compound is part of a broader class of pyrrolidine carboxamides investigated for antiviral and enzyme inhibitory activities.

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4S/c1-23(2,3)26-32(30,31)20-10-8-19(9-11-20)25-22(29)17-14-21(28)27(15-17)13-12-16-4-6-18(24)7-5-16/h4-11,17,26H,12-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEGJICLUBREAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(tert-butylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrrolidine ring : A five-membered ring that contributes to the compound's rigidity and biological activity.
  • Functional groups : Includes a tert-butylsulfamoyl moiety and a fluorophenyl group, which are critical for its interaction with biological targets.
PropertyValue
Molecular FormulaC19H24N2O4S2
Molecular WeightApproximately 413.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking their function. This can affect metabolic pathways and cellular processes.
  • Receptor Interaction : It may interact with various receptors, influencing signaling pathways that regulate cell growth, apoptosis, and other critical functions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens, including Gram-positive bacteria and fungi.

Case Study : A study focusing on structurally related pyrrolidine derivatives demonstrated promising antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) showing effectiveness at 64 µg/mL against resistant strains .

Anticancer Activity

The compound's potential as an anticancer agent is also under investigation. Preliminary research suggests it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

Research Findings :

  • A derivative of the compound showed enhanced anticancer activity in A549 human lung cancer cells, indicating its potential as a lead compound for further development .

Research Findings Summary

Study FocusFindings
Antimicrobial ActivityEffective against MRSA (MIC 64 µg/mL)
Anticancer ActivityInduces apoptosis in A549 cancer cells
Enzyme InteractionPotential inhibition of key metabolic enzymes

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine-3-Carboxamide Derivatives

Compound Name / ID Substituents at Position 1 Substituents at Position 3 (Carboxamide) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 2-(4-Fluorophenyl)ethyl 4-(tert-Butylsulfamoyl)phenyl C₂₃H₂₈FN₃O₄S 461.55 Moderate lipophilicity; antiviral?
N-[4-(tert-Butylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide 4-Methylphenyl 4-(tert-Butylsulfamoyl)phenyl C₂₂H₂₇N₃O₄S 429.53 Reduced steric bulk; lower MW
N-(2-sec-Butylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl 2-sec-Butylphenyl C₂₂H₂₄FN₂O₂ 367.44 Higher predicted density (1.222 g/cm³)
N-{4-[(Butan-2-yl)sulfamoyl]phenyl}-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide 2-(4-Fluorophenyl)ethyl 4-(Butan-2-ylsulfamoyl)phenyl C₂₃H₂₈FN₃O₄S 461.55 Altered sulfamoyl branching; similar MW

Key Observations :

  • Position 3 Substitutions : The tert-butylsulfamoyl group confers steric bulk and metabolic resistance, whereas analogs with smaller substituents (e.g., butan-2-ylsulfamoyl in ) may exhibit faster clearance.

Antiviral Activity

Pyrrolidine carboxamides with fluorophenyl and sulfonamide groups have been evaluated against coronaviruses. For example:

  • N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide (IC₅₀: 0.602% cell toxicity) showed moderate MERS-CoV inhibition in HEK cells .
  • 1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide demonstrated higher cytotoxicity (0.602%) but comparable antiviral activity .

The target compound’s 4-fluorophenyl ethyl group may reduce cytotoxicity relative to chlorophenyl analogs while maintaining antiviral efficacy, though direct data are unavailable .

Binding Affinity Predictions

Compounds with fluorinated aryl groups, such as N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (ID: 1020048-57-0), exhibit enhanced binding to viral proteases due to fluorine’s electronegativity and hydrophobic effects . This suggests the target compound’s 4-fluorophenyl group could similarly improve target engagement.

Physicochemical and Pharmacokinetic Comparisons

  • Metabolic Stability : Bulkier tert-butyl groups resist oxidative metabolism better than linear alkyl chains (e.g., butan-2-yl) .
  • Boiling Point/Density : Predicted boiling points (~605°C) and densities (~1.22 g/cm³) for analogs like suggest high thermal stability and moderate compactness, aligning with the target compound’s likely behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.